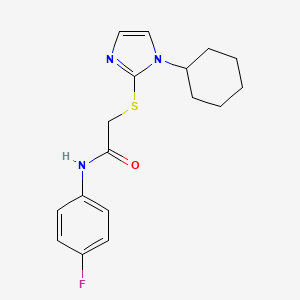

2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide

Description

2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a synthetic compound that features a unique combination of a cyclohexyl group, an imidazole ring, and a fluorophenylacetamide moiety

Properties

Molecular Formula |

C17H20FN3OS |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

2-(1-cyclohexylimidazol-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide |

InChI |

InChI=1S/C17H20FN3OS/c18-13-6-8-14(9-7-13)20-16(22)12-23-17-19-10-11-21(17)15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,20,22) |

InChI Key |

AVBCVQCATNFSNN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the imidazole derivative.

Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the imidazole derivative with a thiol compound under basic conditions.

Formation of the Fluorophenylacetamide Moiety: The final step involves the acylation of the imidazole derivative with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a saturated imidazoline derivative.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for hydrogenation.

Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogenating agents like bromine or chlorine.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Saturated imidazoline derivatives.

Substitution: Nitro or halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing imidazole rings often exhibit significant antimicrobial properties. The compound has shown activity against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition (MIC 4–8 μg/mL) | |

| Mycobacterium tuberculosis | Potent activity (MIC < 1 μg/mL) |

The presence of the thioether and imidazole functionalities likely contributes to its antimicrobial efficacy, making it a candidate for further exploration in therapeutic settings.

Antitubercular Activity

In vitro studies have demonstrated that this compound possesses antitubercular activity against Mycobacterium tuberculosis. Compounds with similar structures have been evaluated for their inhibitory action on critical mycobacterial enzymes, such as:

- Isocitrate lyase

- Pantothenate synthetase

- Chorismate mutase

These enzymes are vital for the survival of the bacteria, and their inhibition can lead to effective treatment strategies against tuberculosis .

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies have indicated that derivatives of imidazole-based compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown activity against:

- Colon cancer cells

- Breast cancer cells

- Cervical cancer cells

In vivo studies are necessary to confirm these findings and assess the therapeutic potential of this compound in treating cancers .

Case Studies

-

Antimicrobial Evaluation :

A study synthesized a series of related acetamide derivatives and evaluated their antimicrobial properties. The results indicated that certain derivatives exhibited promising activity against resistant strains of bacteria, suggesting potential clinical applications . -

Antitubercular Activity Assessment :

In another study, researchers tested various imidazole derivatives for their ability to inhibit Mycobacterium tuberculosis. The most active compounds were further tested in animal models, leading to significant reductions in bacterial load . -

Cytotoxicity Studies :

A series of experiments evaluated the cytotoxic effects of structurally similar compounds on human cancer cell lines. Results showed that some compounds induced apoptosis in cancer cells, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand for metal ions, while the fluorophenyl group can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Clemizole: An antihistaminic agent containing an imidazole ring.

Omeprazole: An antiulcer drug with a substituted imidazole ring.

Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.

Uniqueness

2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is unique due to the presence of the cyclohexyl group and the sulfanyl linkage, which are not commonly found in other imidazole-containing compounds. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.

Biological Activity

2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of an imidazole ring, a cyclohexyl group, and a fluorophenyl moiety, which suggest diverse pharmacological applications. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and other relevant properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 396.5 g/mol. The structure features a thiol group linked to an imidazole ring, which is known for its biological significance.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives in this chemical class have shown effectiveness against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.

| Compound | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Compound A | 40-50 | 29 |

| Compound B | Comparable to ceftriaxone | 24 |

| Compound C | Not specified | 30 |

| Compound D | Not specified | 19 |

These findings suggest that the compound may exhibit significant antibacterial activity comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For example, compounds with similar structures have been tested against breast cancer cell lines (such as MCF-7), showing promising results in inhibiting cell growth and inducing apoptosis.

A notable study reported that treatment with a related compound resulted in:

- Cell Viability : Significant reduction in cell viability at higher concentrations.

- LDH Activity : Increased lactate dehydrogenase (LDH) levels indicating cytotoxic effects.

The IC50 values observed were around 225 µM for certain derivatives, indicating moderate potency against cancer cells .

Anti-inflammatory Activity

Compounds within this class have also demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. In comparative studies:

| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| Compound X | 89% | 78% |

| Compound Y | 83% | 72% |

These results suggest that the compound could serve as a potential therapeutic agent for inflammatory diseases .

Other Biological Activities

In addition to its antibacterial and anticancer properties, derivatives of this compound have shown antifungal activity and potential use in treating tuberculosis. Specifically, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as against pathogenic fungi and mycobacteria .

Case Studies

In one case study involving the evaluation of multiple derivatives of imidazole-based compounds, researchers found that modifications to the thiol group significantly enhanced antibacterial potency against resistant strains of bacteria. These findings underscore the importance of structural modifications in optimizing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.